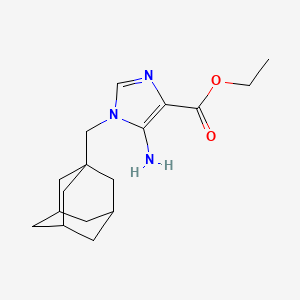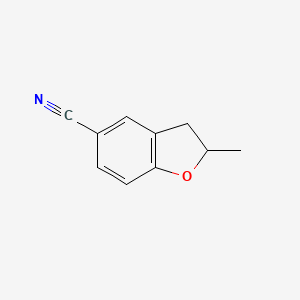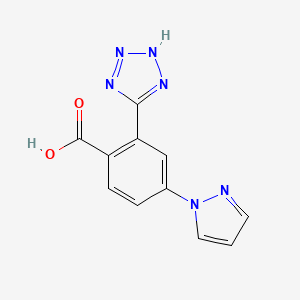
Ethyl 1-(1-adamantylmethyl)-5-amino-1H-imidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(1-adamantylmethyl)-5-amino-1H-imidazole-4-carboxylate is a complex organic compound characterized by its adamantyl group, amino group, and carboxylate ester functionality
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-adamantylmethylamine and ethyl 5-amino-1H-imidazole-4-carboxylate.
Reaction Conditions: The reaction involves a nucleophilic substitution where the amine group attacks the carboxylate ester under controlled conditions, often in the presence of a base such as triethylamine.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Scale-Up: The synthesis is scaled up using reactors that allow precise control of temperature and pressure.
Catalysts: Catalysts may be employed to increase the reaction rate and yield.
Quality Control: Rigorous quality control measures ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the adamantyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, sodium hydroxide.
Major Products Formed:
Oxidation: Adamantane derivatives with oxidized functional groups.
Reduction: Reduced adamantane derivatives.
Substitution: Adamantane derivatives with substituted functional groups.
科学的研究の応用
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a potential inhibitor for certain enzymes, aiding in biochemical research. Medicine: The compound is explored for its pharmacological properties, including potential antiviral and anticancer activities. Industry: It is used in the development of advanced materials and catalysts.
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances binding affinity, while the amino and carboxylate groups facilitate interactions with biological molecules. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Ethyl 1-(1-adamantyl)-2-bromoethylidenemalonate: Similar adamantyl structure but different functional groups.
Ethyl 1-(1-adamantylmethyl)-2-bromoethylidenemalonate: Similar structure with variations in the ester and bromo groups.
Uniqueness: Ethyl 1-(1-adamantylmethyl)-5-amino-1H-imidazole-4-carboxylate stands out due to its combination of adamantyl, amino, and carboxylate functionalities, which provide unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
ethyl 1-(1-adamantylmethyl)-5-aminoimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-2-22-16(21)14-15(18)20(10-19-14)9-17-6-11-3-12(7-17)5-13(4-11)8-17/h10-13H,2-9,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYELQFGLFAFBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)CC23CC4CC(C2)CC(C4)C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![methyl 2-[1-(3-chlorophenyl)-5-oxo-4H-pyrazol-3-yl]acetate](/img/structure/B7817167.png)

![1-[(6-chloropyridin-3-yl)methyl]piperidin-1-ium-4-carboxylate](/img/structure/B7817177.png)
![N-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine](/img/structure/B7817190.png)

